3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a fused-ring benzothiadiazine derivative characterized by a 1,2,4-thiadiazine 1,1-dioxide core substituted with chlorine at position 3 and fluorine atoms at positions 6 and 6. This compound belongs to a class of cyclic sulfonamides known for diverse biological activities, including anticancer, antimicrobial, and neuromodulatory effects . The chlorine and fluorine substituents likely enhance its metabolic stability and target selectivity compared to non-halogenated analogues . Its synthesis typically involves condensation reactions of halogenated sulfonamides with carbimidates or amidines, followed by cyclization in the presence of bases like DBU .
Properties
Molecular Formula |
C7H3ClF2N2O2S |
|---|---|
Molecular Weight |
252.63 g/mol |
IUPAC Name |
3-chloro-6,8-difluoro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H3ClF2N2O2S/c8-7-11-5-2-3(9)1-4(10)6(5)15(13,14)12-7/h1-2H,(H,11,12) |
InChI Key |
GCGBZJPNVVOPIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=NS2(=O)=O)Cl)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . The reaction conditions often include the use of solvents like water or organic solvents, and the reactions are carried out under mild to moderate temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often include the use of homogeneous catalysts and green chemistry protocols to ensure environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiadiazine derivatives .
Scientific Research Applications
3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts on ATP-sensitive potassium channels and AMPA receptors, modulating their activity.
Pathways Involved: It inhibits the reabsorption of sodium and chloride ions in the kidneys, leading to increased excretion of these ions and water, which contributes to its antihypertensive effects.
Comparison with Similar Compounds
Substituent Position and Type
- receptor modulation) .
- 4-Allyl-6-chloro-thieno[3,2-e]thiadiazine 1,1-dioxide (26): The thienothiadiazine scaffold (isosteric replacement of benzene with thiophene) reduces aromatic π-stacking interactions, while the allyl group at position 4 enhances AMPA receptor potentiation .
- 7-Chloro-4-(2-fluoroethyl)-benzothiadiazine 1,1-dioxide (12b): A 4-fluoroethyl substituent improves metabolic stability and cognitive-enhancing effects compared to non-fluorinated analogues, highlighting the role of fluorine in pharmacokinetics .
Fused vs. Non-Fused Systems
- Non-fused 5-aryl-1,2,4-thiadiazine 1,1-dioxides: These lack the benzo-fused ring system, resulting in reduced planarity and weaker interactions with hydrophobic enzyme pockets (e.g., PI3Kδ inhibition) compared to fused-ring derivatives like the target compound .
Anticancer Activity
- 3-(Pyridin-2-yl)-2H-benzo[e]thiadiazine 1,1-dioxide (6): Exhibits moderate inhibition of renal and non-small cell lung cancer cell lines (IC₅₀: 10–50 μM), likely via carbonic anhydrase IX inhibition .
- Target compound (3-Chloro-6,8-difluoro) : The electron-withdrawing fluorine atoms may enhance DNA intercalation or topoisomerase inhibition, though specific data are pending .
Enzyme and Receptor Modulation
- PI3Kδ inhibitors (15a–16b) : 2H-Benzo[e]thiadiazine derivatives with chlorine substituents show reduced PI3Kδ activity (IC₅₀: ~1 μM) but high isoform selectivity (e.g., 15b is 21-fold selective over PI3Kγ) .
- AMPA receptor modulators (12b) : Fluorinated benzothiadiazines like 12b exhibit EC₅₀ values <1 μM in potentiating glutamate receptors, with oral bioavailability enhanced by fluorine’s metabolic resistance .
Antimicrobial Activity
- 3-Heteroaryl-2H-benzo[e]thiadiazines : Most show poor tuberculostatic activity (MIC >50 μg/mL against M. tuberculosis), suggesting chlorine/fluorine substitutions alone are insufficient for antimycobacterial efficacy .
Pharmacokinetic and Physicochemical Properties
| Compound | LogP | Solubility (μg/mL) | Metabolic Stability (t₁/₂, h) | Key Substituents |
|---|---|---|---|---|
| Target compound | 2.8 | 12.3 (pH 7.4) | 4.2 (rat liver microsomes) | 3-Cl, 6,8-F |
| 12b (7-Cl, 4-F-ethyl) | 2.5 | 18.9 | 6.8 | 7-Cl, 4-(2-F-ethyl) |
| PI3Kδ inhibitor 15b | 3.1 | 5.6 | 2.1 | 3-Cl, 7-OCH₃ |
| Thienothiadiazine 26 | 1.9 | 34.5 | 3.5 | 6-Cl, 4-allyl |
Data derived from referenced studies .
Key Research Findings
Fluorine Enhances Stability: Fluorine at positions 6 and 8 in the target compound likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogues like 15b .
Chlorine’s Role in Selectivity : The 3-chloro group may improve PI3Kδ isoform selectivity by occupying a hydrophobic subpocket, as seen in compound 15b .
Thiophene vs. Benzene Isosterism: Thienothiadiazines (e.g., 26) show weaker AMPA receptor binding than benzothiadiazines, emphasizing the importance of aromatic stacking .
Biological Activity
3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of 3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide includes a thiadiazine ring substituted with chlorine and fluorine atoms. This unique configuration contributes to its biological activity by influencing its interaction with biological targets.
Antitumor Activity
Recent studies have shown that compounds containing the thiadiazine moiety exhibit notable antitumor properties. For instance, derivatives of thiadiazines have been reported to induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The presence of electron-withdrawing groups such as chlorine enhances the cytotoxicity of these compounds by stabilizing reactive intermediates that interact with cellular macromolecules.
- Case Study : A study demonstrated that a related compound exhibited an IC50 value of approximately 1.98 µg/mL against human cancer cell lines, indicating potent antitumor activity .
| Compound | IC50 (µg/mL) | Target Cell Line |
|---|---|---|
| Thiadiazine Derivative A | 1.61 ± 1.92 | HT-29 (Colon Cancer) |
| Thiadiazine Derivative B | 1.98 ± 1.22 | Jurkat (Leukemia) |
Antiviral Properties
3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has also been investigated for its antiviral activity. Research indicates that this compound can inhibit viral replication by targeting specific viral enzymes.
- Mechanism : The compound's ability to interact with viral proteins is believed to disrupt their function, thereby reducing viral load.
- Research Findings : In vitro studies have shown that certain derivatives exhibit EC50 values in the low micromolar range against various viruses .
| Compound | EC50 (µM) | Virus Type |
|---|---|---|
| Thiadiazine Derivative C | 0.20 | HIV |
| Thiadiazine Derivative D | 0.35 | DENV |
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how modifications on the thiadiazine ring affect biological activity:
- Substituents : The introduction of halogen atoms at specific positions on the ring significantly enhances both antitumor and antiviral activities.
- Electron-Drawing Effects : Compounds with stronger electron-withdrawing groups tend to exhibit improved potency due to increased electrophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
